Sodium (S)-2-amino-3-((((R)-2,3-bis(hexanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate

Catalog No.
S951456
CAS No.
321862-85-5
M.F
C18H33NNaO10P
M. Wt
477.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium (S)-2-amino-3-((((R)-2,3-bis(hexanoyloxy)pr...

CAS Number

321862-85-5

Product Name

Sodium (S)-2-amino-3-((((R)-2,3-bis(hexanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate

IUPAC Name

sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-di(hexanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate

Molecular Formula

C18H33NNaO10P

Molecular Weight

477.4 g/mol

InChI

InChI=1S/C18H34NO10P.Na/c1-3-5-7-9-16(20)26-11-14(29-17(21)10-8-6-4-2)12-27-30(24,25)28-13-15(19)18(22)23;/h14-15H,3-13,19H2,1-2H3,(H,22,23)(H,24,25);/q;+1/p-1/t14-,15+;/m1./s1

InChI Key

OPDYVXCKOQKYDZ-LIOBNPLQSA-M

SMILES

CCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])N)OC(=O)CCCCC.[Na+].[Na+]

Canonical SMILES

CCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCC.[Na+]

Isomeric SMILES

CCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCC.[Na+]

Description

Phosphoserine/phosphatidylserine (PS) is an endogenous phospholipid, that is found in all polyanionic macromolecules like bone, enamel and dentin.
Phosphatidylserine (PS) is an acidic phospholipid. Approximately 15–33 mol% of PS is present in the inner leaflet of the plasma membrane.

Sodium (S)-2-amino-3-((((R)-2,3-bis(hexanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate) is a complex phospholipid compound characterized by its unique structure that includes an amino acid backbone, a phosphoryl group, and multiple hexanoyloxy substituents. This compound is notable for its potential applications in drug delivery systems and as a component in liposomal formulations due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.

  • Due to limited public information, the specific mechanism of action of DLPS is not fully understood at this point [, , ].
  • As with any new compound, proper safety protocols should be followed when handling DLPS. However, specific hazard information is not extensively documented in scientific resources [, , ].

The chemical reactivity of sodium (S)-2-amino-3-((((R)-2,3-bis(hexanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate) can be attributed to its functional groups. The amino group can participate in nucleophilic reactions, while the phosphoryl group can undergo hydrolysis under acidic or basic conditions. Additionally, the ester bonds formed by the hexanoyloxy groups are susceptible to hydrolysis, which can release fatty acids and affect the compound's stability and bioavailability.

This compound exhibits significant biological activity, particularly in the context of cellular interactions and drug delivery. Its structure allows it to form micelles or liposomes, facilitating the encapsulation of hydrophobic drugs. Studies have shown that compounds with similar structures can enhance cellular uptake and improve the pharmacokinetics of therapeutic agents. Furthermore, the presence of the amino acid moiety may contribute to biocompatibility and reduced toxicity in biological systems.

The synthesis of sodium (S)-2-amino-3-((((R)-2,3-bis(hexanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate) typically involves several steps:

  • Phosphorylation: The initial step often includes the phosphorylation of a suitable alcohol or amine to introduce the phosphoryl group.
  • Esterification: Hexanoyl groups are introduced through esterification reactions with appropriate alcohols.
  • Coupling: The amino acid backbone is coupled with the phosphorylated intermediate using standard peptide coupling techniques.
  • Purification: The final product is purified using chromatographic methods to ensure high purity and yield.

These methods may vary based on specific laboratory protocols or desired modifications in the compound's structure.

Sodium (S)-2-amino-3-((((R)-2,3-bis(hexanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate) has several promising applications:

  • Drug Delivery Systems: Its amphiphilic nature makes it suitable for formulating liposomes that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
  • Gene Therapy: The compound may be used in gene delivery systems due to its ability to form complexes with nucleic acids.
  • Cosmetic Formulations: Its biocompatibility allows for potential applications in skincare products as a moisturizer or skin barrier enhancer.

Interaction studies involving sodium (S)-2-amino-3-((((R)-2,3-bis(hexanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate) typically focus on its behavior in biological systems. Research indicates that this compound can interact with cell membranes, facilitating drug uptake through endocytosis mechanisms. Additionally, studies may explore its interactions with proteins and other biomolecules to assess its stability and efficacy in various formulations.

Several compounds share structural similarities with sodium (S)-2-amino-3-((((R)-2,3-bis(hexanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate), each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
1. PhosphatidylcholineGlycerol backbone with choline headgroupWidely used in cell membranes; excellent emulsifier
2. DioleoylphosphatidylethanolamineTwo oleoyl chains; ethanolamine headgroupEnhances membrane fusion; used in drug delivery
3. Stearoyl-Lysophosphatidic AcidSingle acyl chain; lysophosphatidic acid structureInvolved in cell signaling; promotes cell proliferation

These compounds are notable for their roles in biological membranes and drug delivery systems but differ in their specific functionalities and applications.

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

477.17397753 g/mol

Monoisotopic Mass

477.17397753 g/mol

Heavy Atom Count

31

Dates

Modify: 2023-08-16

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